molecular formula C17H15BrN4OS2 B11677170 3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11677170
M. Wt: 435.4 g/mol
InChI Key: JGSNDSIWXQGWFU-UHFFFAOYSA-N
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Description

3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfanyl group attached to the thiadiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole intermediate with 4-(dimethylamino)phenylthiol.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent.

    Amidation: The final step involves the formation of the benzamide group by reacting the brominated thiadiazole intermediate with 3-bromobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Due to its unique structure, it may exhibit biological activity and can be studied for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: It can be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, dyes, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group may enhance its ability to interact with biological membranes or proteins, while the bromine atom can increase its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its bromine atom, dimethylamino group, and sulfanyl group attached to the thiadiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C17H15BrN4OS2

Molecular Weight

435.4 g/mol

IUPAC Name

3-bromo-N-[5-[4-(dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H15BrN4OS2/c1-22(2)13-6-8-14(9-7-13)24-17-21-20-16(25-17)19-15(23)11-4-3-5-12(18)10-11/h3-10H,1-2H3,(H,19,20,23)

InChI Key

JGSNDSIWXQGWFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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